molecular formula C19H21ClN4O4 B2730038 (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1904433-35-7

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2730038
CAS RN: 1904433-35-7
M. Wt: 404.85
InChI Key: YWQAPVQULSSKAL-UHFFFAOYSA-N
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Description

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21ClN4O4 and its molecular weight is 404.85. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antimycobacterial Activity : A study outlines the synthesis of nicotinic acid hydrazide derivatives, exploring their antimicrobial and antimycobacterial activities. These compounds, which include various substituted aromatic acids and pyrazoles, demonstrate the potential for targeted antimicrobial research applications (R.V.Sidhaye et al., 2011).

Molecular Interaction Studies

  • Antagonist Interaction with CB1 Cannabinoid Receptor : Research on the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor provides a detailed analysis of conformational analysis and pharmacophore models. This study highlights the compound's potential in receptor-ligand interaction studies and drug design (J. Shim et al., 2002).

Anticancer Evaluation

  • Anticancer Evaluation of Substituted Methanone Compounds : A report on the synthesis of certain oxiran-2-yl and tetrahydronaphthalen-2-yl methanone derivatives explores their reactions with various nucleophiles for anticancer evaluation. This underscores the chemical's utility in synthesizing compounds with potential anticancer properties (R. S. Gouhar et al., 2015).

Structural and Theoretical Studies

  • Structural and Theoretical Analysis : The synthesis and characterization of a complex molecule involving piperidin-4-yl and difluoro-phenyl groups, alongside thermal, optical, and etching studies, illustrate the compound's relevance in materials science and molecular structure analysis (C. S. Karthik et al., 2021).

Microwave-Assisted Synthesis

  • Microwave-Assisted Synthesis and Biological Evaluation : The development of pyrazoline derivatives using microwave irradiation method points to efficient synthetic routes for potential antiinflammatory and antibacterial agents, showcasing the compound's role in accelerating chemical syntheses and biological testing (P. Ravula et al., 2016).

properties

IUPAC Name

[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4/c20-16-9-13(10-23-18(16)28-15-3-8-26-12-15)19(25)24-6-1-14(2-7-24)27-17-11-21-4-5-22-17/h4-5,9-11,14-15H,1-3,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQAPVQULSSKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

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